![molecular formula C9H8N2O B1395757 3-Cyano-benzimidic acid methyl ester CAS No. 357925-37-2](/img/structure/B1395757.png)
3-Cyano-benzimidic acid methyl ester
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Overview
Description
Synthesis Analysis
3-Cyano-benzimidic acid methyl ester is an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives as Inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) . It can also be used for the preparation of 3- [5- (2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt .
Molecular Structure Analysis
The molecular structure of 3-Cyano-benzimidic acid methyl ester consists of a benzimidazole ring, which is a fused benzene and imidazole ring, with a cyano group attached at the 3-position and a methyl ester group attached at the imidazole nitrogen .
Scientific Research Applications
Base-promoted Direct Amidation of Esters
This compound can be used in the base-promoted direct amidation of unactivated esters . This is one of the most useful reactions for amide bond formation in contemporary organic chemistry . The findings from this research have been applied in the synthesis of phosphoramidates and several industrially relevant products .
Synthesis of Indole Derivatives
“3-Cyano-benzimidic acid methyl ester” can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis of Phosphoramidates
The compound can also be used in the synthesis of phosphoramidates . Phosphoramidates are an important class of compounds, which find applications spanning agriculture, organic synthesis, pharmaceutical and medicinal chemistry .
Industrial Applications
Research and Development
The compound is also used in research and development for the creation of new synthetic products . Its practical application in the implementation of new reaction settings for the synthesis of valuable synthetic products has received less research focus, and thus needs additional diligence .
Organic Synthesis
“3-Cyano-benzimidic acid methyl ester” is used in organic synthesis, particularly in the creation of new strategies to meet contemporary synthetic challenges . Classical methods, using coupling agents, metal catalysts or harsh reaction conditions, have become less and less favored due to several issues, such as atom economy, energy efficiency, and poor green chemistry metrics .
properties
IUPAC Name |
methyl 3-cyanobenzenecarboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAEURJZHOIMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-benzimidic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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